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Compound of Interest

Compound Name: MYCi361

Cat. No.: B15623152

For Researchers, Scientists, and Drug Development Professionals

The MYC family of transcription factors represents a class of high-value targets in oncology
due to their frequent dysregulation in a wide range of human cancers. The development of
small molecule inhibitors that directly target MYC has been a significant challenge. This guide
provides an objective, data-driven comparison of two notable MYC inhibitors, MYCi361 and
10058-F4, to assist researchers in making informed decisions for their scientific investigations.

Executive Summary

MYCi361 and 10058-F4 are both small molecules designed to inhibit the function of the MYC
oncoprotein by disrupting its crucial interaction with its binding partner, MAX. However, they
exhibit distinct mechanisms of action, binding sites, and pharmacokinetic profiles, which
translate to differences in their biological activity and potential therapeutic utility. MYCi361 not
only disrupts the MYC-MAX dimerization but also promotes the degradation of the MYC
protein. In contrast, 10058-F4 primarily acts by inhibiting the MYC-MAX interaction.
Experimental data suggests that MYCi361 possesses more favorable in vivo characteristics
compared to 10058-F4, which has shown limitations due to rapid metabolism.

Data Presentation
Table 1: General Properties and Mechanism of Action
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Feature MYCi361 10058-F4

Disrupts MYC-MAX

) i . Inhibits c-Myc-Max interaction.
Primary Mechanism dimerization; promotes MYC

3
protein degradation.[1][2] 3l

Enhances MYC
) phosphorylation on Threonine-  Induces cell cycle arrest and
Secondary Mechanism ) )
58, leading to proteasomal apoptosis.[3]

degradation.[1][2]

Amino acids 366-381 (bHLH Amino acids 402-409

Binding Site on MYC ) ) ]
domain).[4] (bHLHZip domain).[4]

o o Not explicitly found in the
Binding Affinity (Kd) 3.2 uM.[2] )
provided search results.

Table 2: In Vitro Efficacy - Comparative IC50 Values

The following table presents a compilation of half-maximal inhibitory concentration (IC50)
values for MYCi361 and 10058-F4 in various cancer cell lines. It is important to note that these
values are collated from different studies and direct, side-by-side comparisons under identical
experimental conditions are limited.
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Cell Line Cancer Type MYCi361 IC50 (uM)  10058-F4 IC50 (uM)

MycCaP Prostate Cancer 2.9[5] Not available

PC3 Prostate Cancer 1.6[5] Not available

LNCaP Prostate Cancer 1.4[5] Not available

MV4-11 Leukemia 2.6[5] Not available

HL-60 Leukemia 5.0[5] ~49[6]

P493-6 Lymphoma 2.1[5] Not available

SK-N-BE(2) Neuroblastoma 4.9[5] Not available

K562 Chronic.MyeIoid Not available ~200 (at 48h)[7]
Leukemia

SKOV3 Ovarian Cancer Not available 4.4[8]

Hey Ovarian Cancer Not available 3.2[8]

HepG2 Hepatocellular Not available More sensitive than

Carcinoma Hep3B[4]

Table 3: In Vivo Perf | pi Kineti

Feature MYCi361 10058-F4

Showed no significant

inhibition of tumor growth in a

In Vivo Efficacy

Suppresses tumor growth in
mice and enhances anti-PD1

immunotherapy.[1][2]

prostate cancer xenograft
model.[9][10] However,
another study showed delayed
tumor growth in a

neuroblastoma model.[8]

Pharmacokinetics

Demonstrates a narrow
therapeutic index, but an
improved analog (MYCi975)

shows better tolerability.[1]

Rapid metabolism and low
concentration in tumors, with a
terminal half-life of
approximately 1 hour in mice.
[91[10]
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Experimental Protocols
Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of MYC inhibitors.
Materials:

e Cancer cell lines

o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e MYCIi361 and 10058-F4 stock solutions (in DMSO)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
pL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2
incubator.

o Compound Treatment: Prepare serial dilutions of MYCi361 and 10058-F4 in complete
culture medium. The final DMSO concentration should be below 0.1%. Remove the medium
and add 100 pL of the inhibitor dilutions. Include a vehicle control (DMSO) and a blank
(medium only).

 Incubation: Incubate the plates for 48 to 72 hours.

o MTT Addition: Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.
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e Formazan Solubilization: Carefully remove the medium and add 150 pL of DMSO to each
well to dissolve the formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 values using appropriate software.

Co-Immunoprecipitation (Co-IP) for MYC-MAX
Interaction

Objective: To assess the disruption of the MYC-MAX protein-protein interaction by the
inhibitors.

Materials:

» Cancer cell line

e MYCi361 and 10058-F4

o Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Anti-MAX antibody

e Anti-MYC antibody

» Protein A/G agarose or magnetic beads

e Wash buffer (e.g., PBS with 0.1% Tween-20)

 Elution buffer (e.qg., glycine-HCI, pH 2.5 or SDS-PAGE sample buffer)
o SDS-PAGE gels and Western blot apparatus

Procedure:

o Cell Treatment and Lysis: Treat cells with desired concentrations of the inhibitors or vehicle
control for 4-6 hours.[11] Harvest and lyse the cells in ice-cold lysis buffer.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15623152?utm_src=pdf-body
https://www.researchgate.net/figure/Micro-molar-IC50-values-log-of-nilotinib-and-known-MYC-MAX-inhibitors_tbl2_382664548
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Immunoprecipitation:

(¢]

Pre-clear the cell lysates with protein A/G beads.

[¢]

Incubate the pre-cleared lysates with an anti-MAX antibody overnight at 4°C.[11]

[¢]

Add protein A/G beads and incubate for another 2-4 hours.

Wash the beads several times with wash buffer.

[e]

e Elution and Western Blotting:

[¢]

Elute the immunoprecipitated proteins.

[¢]

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

[e]

Probe the membrane with an anti-MYC antibody to detect co-immunoprecipitated MYC.
[11]

[e]

Analyze the total input of MYC protein in the lysates as a control.

Quantitative Real-Time PCR (qPCR) for MYC Target
Gene Expression

Objective: To quantify the effect of MYC inhibitors on the transcription of known MYC target
genes.

Materials:

Treated and untreated cell samples

RNA extraction kit (e.g., TRIzol)

cDNA synthesis kit

SYBR Green gPCR Master Mix
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e Primers for MYC target genes (e.g., CAD, ODC1, NOP56) and a housekeeping gene (e.g.,
ACTB).[12]

e Real-Time PCR system
Procedure:

» RNA Extraction and cDNA Synthesis: Extract total RNA from inhibitor-treated and control
cells. Synthesize cDNA from 1 pg of RNA.[12]

e (PCR Reaction Setup: Prepare the gPCR reaction mixture containing cDNA, SYBR Green
Master Mix, and forward and reverse primers for each target gene and the housekeeping
gene.

e gPCR Program: Run the samples in a Real-Time PCR system using a standard thermal
cycling protocol.

o Data Analysis: Analyze the data using the 2-AACt method to determine the relative fold
change in gene expression, normalized to the housekeeping gene.[13]

Mandatory Visualization
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Caption: MYC signaling pathway and points of inhibition.
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Caption: General experimental workflow for inhibitor comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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